

Biological Activity of Pterosin D 3-O-glucoside: A Technical Overview

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Compound of Interest

Compound Name: Pterosin D 3-O-glucoside

Cat. No.: B130046

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Introduction: **Pterosin D 3-O-glucoside** is a naturally occurring sesquiterpenoid glycoside. While direct research on the biological activities of this specific glycosylated form is limited, this technical guide consolidates the current understanding of its aglycone, Pterosin D, and related pterosin compounds. This information provides a foundational framework for predicting the potential therapeutic applications of **Pterosin D 3-O-glucoside** and guiding future research. Pterosins, as a class, have demonstrated a range of pharmacological properties, including cytotoxic, neuroprotective, and anti-diabetic effects.

Core Biological Activities of Pterosin D and Related Compounds

The biological activities of Pterosin D and its analogs are an emerging area of research. The primary activities identified to date include cytotoxicity against cancer cell lines, neuroprotective effects relevant to Alzheimer's disease, and potential anti-diabetic properties. The addition of a glucose moiety at the 3-O position may influence the compound's solubility, bioavailability, and interaction with molecular targets, potentially modulating its overall biological activity profile.

Cytotoxic Activity

Pterosin D has demonstrated cytotoxic effects against human cancer cell lines. This suggests a potential role for Pterosin D and its glycosides as anti-cancer agents.

Table 1: Cytotoxicity of Pterosin D and Related Pterosins

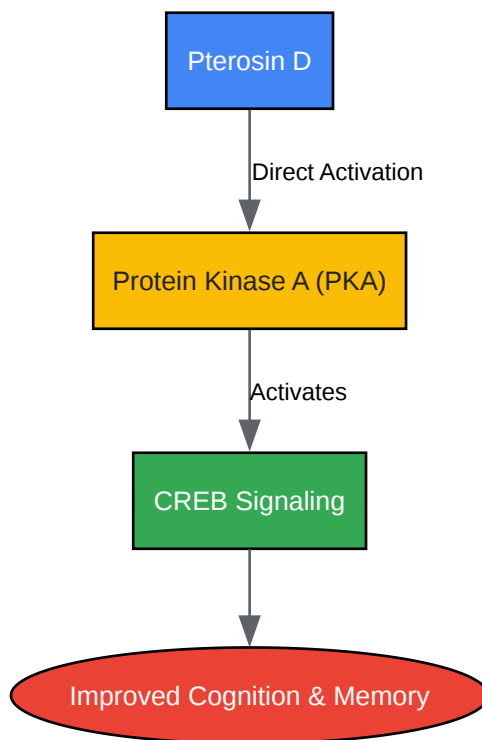
Compound	Cell Line	Activity	IC50 Value	Reference
Pterosin D	HCT-116 (Colon Cancer)	Cytotoxicity	183.7 μ M	[1]
2R,3R-pteroin L 3-O- β -D-glucopyranoside	HL-60 (Human Leukemia)	Cytotoxicity	3.7 μ g/mL	[2]
Pteroin B	HL-60 (Human Leukemia)	Cytotoxicity	8.7 μ g/mL	[2]
Dehydropteroin B	PANC-1 (Pancreatic Cancer)	Cytotoxicity	4.27-14.63 μ M	[3]
Dehydropteroin B	NCI-H446 (Small-cell Lung Cancer)	Cytotoxicity	4.27-14.63 μ M	[3]
Creticolacton A	HCT-116 (Colon Cancer)	Cytotoxicity	22.4 μ M	[4]
13-hydroxy-2(R),3(R)-pteroin L	HCT-116 (Colon Cancer)	Cytotoxicity	15.8 μ M	[4]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of C3-hydroxylated pterosins, including Pterosin D, in the context of Alzheimer's disease. The proposed mechanism involves the direct activation of Protein Kinase A (PKA).

A study on a 5xFAD mouse model of Alzheimer's disease demonstrated that oral administration of Pterosin D significantly restored cognition and memory[5]. The underlying mechanism is believed to be the direct activation of PKA in neuronal cells, which is a key player in signaling pathways crucial for memory and cognition[5].

Signaling Pathway of Pterosin D in Neuroprotection

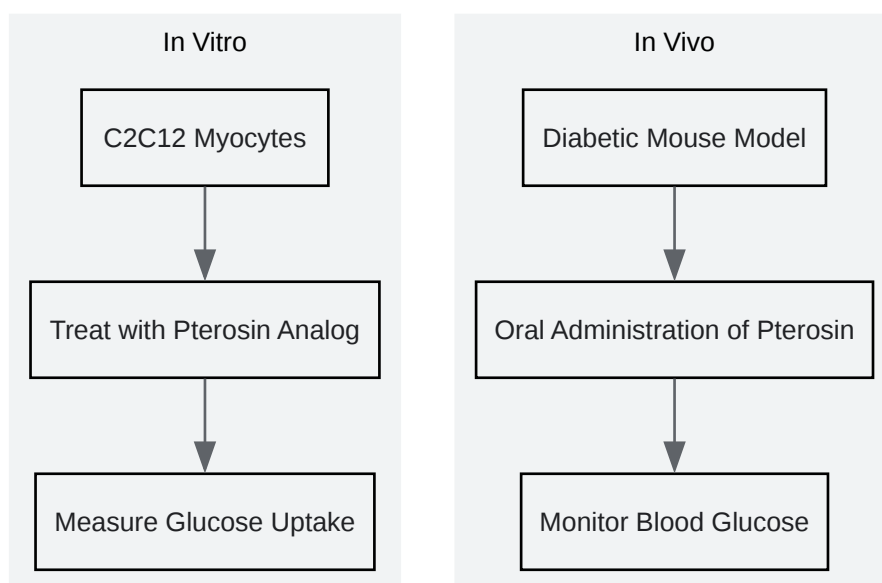
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Caption: Pterosin D directly activates PKA, leading to improved cognition.

Potential Anti-diabetic Activity

While direct evidence for **Pterosin D 3-O-glucoside** is lacking, studies on other pterosins, such as Pterosin A, suggest a potential role in glucose metabolism. Pterosin A has been shown to enhance glucose uptake in C2C12 myocytes[6]. A study also reported that all tested pterosin analogs exhibited similar effects in glucose uptake assays, hinting at a class effect[6]. Pterosin A exerts its anti-diabetic effects by activating AMP-activated protein kinase (AMPK)[6][7][8][9][10][11].

Experimental Workflow for Assessing Anti-diabetic Activity



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